Pyroglutamylglycine

Description

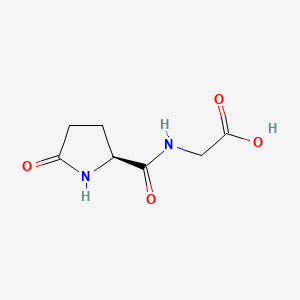

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLTUJPJMFPMP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951838 | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29227-88-1 | |

| Record name | 5-Oxo-L-prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29227-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroglutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Endogenous Distribution of Pyroglutamylglycine

Identification in Biological Samples

The identification of Pyroglutamylglycine in the human body has been facilitated by advanced analytical techniques. These methods have allowed for its detection in the circulating metabolome and specific biological materials.

This compound has been identified as a component of the human metabolome. hmdb.ca Specifically, it has been detected in blood. hmdb.cafecalmetabolome.ca Its presence in the circulatory system suggests it is transported throughout the body, though its precise metabolic functions are still under investigation. Studies focusing on the metabolomics of human serum have included this compound in their analyses, such as in research aimed at understanding metabolic shifts in various health conditions.

Beyond the bloodstream, this compound has been detected in several other human biological fluids. The Human Metabolome Database lists its presence in feces, saliva, and urine, in addition to blood. hmdb.cafecalmetabolome.ca The occurrence of this dipeptide across a range of biological samples underscores its widespread distribution within the human body. While comprehensive data on its concentration in various tissues is still emerging, its consistent detection in easily accessible biofluids makes it a notable metabolite. nih.govresearchgate.netmdpi.combiochemed.comhey.nhs.uk

Table 1: Documented Presence of this compound in Human Biological Samples

| Biological Sample | Presence Documented |

| Blood | Yes |

| Feces | Yes |

| Saliva | Yes |

| Urine | Yes |

Detection in Human Circulating Metabolome

Presence in Food Matrices and Fermented Products

The significance of this compound extends beyond human biology into the realm of food science. It is particularly noted for its presence in fermented food products and its contribution to their sensory characteristics.

Characterization in Processed Foods (e.g., Soy Sauce)

This compound is a known constituent of soy sauce, a widely consumed fermented condiment. bham.ac.uknih.gov It is formed during the fermentation process, likely from the cyclization of N-terminal glutamine or glutamic acid residues in peptides. researchgate.net Research has identified this compound as one of several pyroglutamyl peptides present in soy sauce. tandfonline.comnih.gov Studies have quantified the total amount of pyroglutamyl dipeptides in soy sauce, highlighting their significant presence. researchgate.net The formation of these peptides is influenced by factors such as heat and enzymatic modifications during food processing. researchgate.net

Biosynthesis and Biotransformation of Pyroglutamylglycine

Enzymatic Pathways Leading to Pyroglutamyl Moiety Formation

The characteristic pyroglutamyl residue of Pyroglutamylglycine is primarily formed through the enzymatic cyclization of an N-terminal glutamine or glutamic acid residue of a precursor peptide. sciopen.comresearchgate.net This post-translational modification is critical for the maturation and function of numerous peptides and proteins. dergipark.org.tr

The formation of the pyroglutamyl (pGlu) moiety occurs via an intramolecular cyclization of an N-terminal glutaminyl or glutamyl residue. sciopen.compnas.org This reaction involves a nucleophilic attack of the N-terminal α-amino group on the γ-amide or γ-carboxylate group of the side chain. researchgate.net While this cyclization can happen spontaneously, particularly under conditions of heat, it is significantly accelerated by specific enzymes under physiological conditions. sciopen.comedpsciences.orgpnas.org The enzymatic reaction is thought to involve a zinc-dependent mechanism where the metal ion polarizes the γ-amide carbonyl group, facilitating the nucleophilic attack. pnas.org

Glutaminyl Cyclase (QC) is the primary enzyme responsible for catalyzing the formation of the pyroglutamyl residue from N-terminal glutamine. pnas.orgedpsciences.orgedpsciences.org This zinc-dependent metalloenzyme significantly increases the rate of cyclization compared to the spontaneous reaction. pnas.orgpnas.org QC exhibits specificity for N-terminal glutaminyl residues in peptides and is crucial in the maturation of many bioactive peptides and hormones. pnas.orgedpsciences.org There are two main isoforms of QC in humans: a secreted form (sQC) and a Golgi-localized form (isoQC or gQC), which are encoded by different genes and have distinct subcellular localizations. dergipark.org.tr

The table below summarizes the key enzymes involved in the biosynthesis of the pyroglutamyl moiety.

| Enzyme | Substrate(s) | Product(s) | Cofactor | Cellular Location |

| Glutaminyl Cyclase (QC) | N-terminal Glutamine-containing peptides | Pyroglutamyl peptides, Ammonia | Zn²⁺ | Secretory granules, Extracellular space (sQC) dergipark.org.tr |

| isoQC (gQC) | N-terminal Glutamine-containing peptides | Pyroglutamyl peptides, Ammonia | Zn²⁺ | Golgi apparatus dergipark.org.tr |

| Glutamyl Cyclase | N-terminal Glutamic acid-containing peptides | Pyroglutamyl peptides, Water |

Intramolecular Cyclization Mechanisms of Glutamine/Glutamic Acid Residues

Catabolism and Enzymatic Degradation

The breakdown of this compound is primarily initiated by enzymes that can cleave the N-terminal pyroglutamyl residue.

Pyroglutamyl Aminopeptidases (PAPs) , also known as pyroglutamyl-peptidase I, are exopeptidases that specifically hydrolyze the peptide bond between an N-terminal pyroglutamyl residue and the adjacent amino acid. frontiersin.orgdcu.ie These enzymes play a critical role in the degradation of pyroglutamyl peptides. dcu.ie PAPs exhibit broad substrate specificity, acting on various L-pGlu-L-X dipeptides and larger peptides, where X can be any amino acid except proline. dcu.ie The activity of PAPs can be influenced by the amino acid following the pyroglutamyl residue. dcu.ie For instance, some PAPs show high specificity for tripeptides with an N-terminal Glp-His sequence, such as in Thyrotropin-Releasing Hormone (TRH). nih.gov However, they generally tolerate a five-membered ureido ring at the amino terminus but not a six-membered one. nih.gov

The N-terminal pyroglutamyl residue confers significant resistance to degradation by most aminopeptidases. pnas.orgthieme-connect.de This protective "cap" prevents the stepwise removal of amino acids from the N-terminus, thereby increasing the half-life of pyroglutamyl peptides in biological systems compared to peptides with a free N-terminus. pnas.orgdcu.ie This inherent stability is a key feature of many bioactive pyroglutamyl peptides. researchgate.net

Upon cleavage by pyroglutamyl aminopeptidase, this compound is broken down into its constituent components: pyroglutamic acid (also known as 5-oxoproline) and glycine (B1666218).

Pyroglutamic Acid: This molecule is an intermediate in the γ-glutamyl cycle, a pathway involved in the synthesis and degradation of glutathione (B108866). nih.govtaylorandfrancis.com It can be converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, allowing it to re-enter central metabolic pathways. thieme-connect.detoxicologia.org.ar Under conditions of glycine insufficiency, the γ-glutamyl cycle can be disrupted, leading to an accumulation and increased urinary excretion of pyroglutamic acid. cambridge.org

Glycine: As a non-essential amino acid, glycine has numerous metabolic fates. It is a precursor for the synthesis of proteins, including structural proteins like elastin, and is involved in the biosynthesis of glutathione. toxicologia.org.arebi.ac.uk Glycine also plays a role in neurotransmission and can be interconverted with serine. ebi.ac.uk

The table below details the catabolic products of this compound and their metabolic significance.

| Cleavage Product | Generating Enzyme | Key Metabolic Roles |

| Pyroglutamic Acid | Pyroglutamyl Aminopeptidase | Intermediate in the γ-glutamyl cycle nih.govtaylorandfrancis.com; converted to glutamate by 5-oxoprolinase. thieme-connect.detoxicologia.org.ar |

| Glycine | Pyroglutamyl Aminopeptidase | Precursor for protein and glutathione synthesis toxicologia.org.arebi.ac.uk; involved in neurotransmission. ebi.ac.uk |

Biological Significance and Pathophysiological Roles of Pyroglutamylglycine

Association with Metabolic Disorders

Pyroglutamylglycine has been identified as a metabolite of interest in several metabolic disturbances. Its connections to disorders like diabetes mellitus and polycystic ovary syndrome (PCOS) are being explored through advanced analytical techniques, suggesting its potential involvement in underlying metabolic pathways.

Metabolomic analyses have identified this compound in studies related to diabetes. mcmaster.ca The pathophysiology of type 2 diabetes is closely linked to oxidative stress and disruptions in the metabolism of glutathione (B108866), a key antioxidant. mdpi.com Pyroglutamic acid, a constituent of this compound, is an intermediate in the glutathione cycle. In conditions of metabolic stress, such as hyperglycemia, the pathways involving these molecules can be altered. mdpi.com Research into polycystic ovary syndrome, a condition with a high risk of developing type 2 diabetes, has also highlighted changes in metabolites related to glutathione, pointing towards a complex interplay between pyroglutamyl compounds, oxidative stress, and glucose dysregulation. nih.govwikipedia.orgmayoclinic.org

Polycystic ovary syndrome (PCOS) is a prevalent and complex endocrine disorder characterized by hormonal imbalances and metabolic dysfunction. wikipedia.orgmsdmanuals.com Recent research using Mendelian randomization, a method that uses genetic variation to investigate causal relationships, has implicated this compound in the development of PCOS. frontiersin.org A study investigating the metabolomic pathways associated with female reproductive endocrine disorders found a significant association between the peptide and PCOS, suggesting its potential involvement in the condition's pathogenesis. frontiersin.org

Further research into the metabolic environment of women with PCOS has revealed disturbances in pathways related to pyroglutamate. nih.gov Specifically, studies on the cumulus cells surrounding oocytes in women with PCOS found elevated concentrations of L-pyroglutamic acid. nih.gov This increase was linked to reduced glutathione synthesis and heightened oxidative stress within these crucial reproductive cells. nih.gov While these findings focus on the pyroglutamic acid moiety rather than the full dipeptide, they underscore the potential relevance of pyroglutamate-containing molecules in the pathophysiology of PCOS. nih.gov

Table 1: Research Findings on the Association of this compound with Polycystic Ovary Syndrome (PCOS)

| Study Type | Finding | Implication | Reference |

| Mendelian Randomization | Significant association found between this compound and PCOS. | Suggests a potential causal involvement of the dipeptide in the development of PCOS. | frontiersin.org |

| Metabolomics of Cumulus Cells | Increased levels of L-pyroglutamic acid in women with PCOS. | Linked to decreased glutathione synthesis and increased oxidative stress, potentially affecting oocyte quality. | nih.gov |

Implications in Diabetes Mellitus Research

Role in Neurological and Cerebrovascular Health

The involvement of this compound extends to neurological and cerebrovascular conditions, most notably stroke. Genetic and metabolomic studies have provided evidence for a causal link between this dipeptide and the risk of stroke, including its most severe forms.

Stroke remains a leading cause of death and long-term disability globally. nih.gov Identifying modifiable risk factors is crucial for prevention. Mendelian randomization studies have been employed to assess the causal effect of various metabolites on stroke risk. Multiple independent studies have identified this compound as having a causal and pathogenic role in stroke. nih.govresearchgate.net These findings suggest that genetically predicted higher levels of this dipeptide are associated with an increased risk of developing stroke across different subtypes. nih.govresearchgate.net While the precise mechanisms through which this compound influences stroke pathogenesis are still under investigation, its consistent identification as a risk factor highlights it as a molecule of significant interest in cerebrovascular disease research. nih.govresearchgate.net

Hemorrhagic stroke, which includes intracerebral hemorrhage (ICH) and subarachnoid hemorrhage (SAH), is the most fatal subtype of stroke. nih.govniconeuro.com Research has specifically investigated the link between circulating metabolites and the risk of these devastating events. Mendelian randomization analyses have demonstrated a robust causal association between elevated levels of this compound and an increased risk of intracerebral hemorrhage. nih.govnih.govfrontiersin.orgfrontiersin.org

One study reported that genetically predicted higher concentrations of this compound were associated with more than double the risk for ICH. nih.govfrontiersin.org Another comprehensive study focusing on hemorrhagic stroke confirmed this finding, identifying this compound as a significant causative metabolite for ICH. nih.govfrontiersin.org These results point towards a specific role for the dipeptide in the pathophysiology of bleeding within the brain.

Table 2: Causal Association of this compound with Intracerebral Hemorrhage (ICH)

| Study Focus | Method | Finding (Odds Ratio, 95% CI) | p-value | Reference |

| Gut Microbiota, Metabolites, and ICH | Mendelian Randomization | 2.129 (1.313–3.453) | 0.002 | nih.govfrontiersin.org |

| Circulating Metabolome and Hemorrhagic Stroke | Mendelian Randomization | 2.13 (1.28–3.53) | 0.00348 | nih.govfrontiersin.org |

Odds Ratio (OR) represents the increased risk of ICH for each standard deviation increase in the genetically predicted level of this compound.

Causal Associations with Stroke Pathogenesis

Modulation of Inflammatory Processes

Evidence suggests that this compound may be involved in the modulation of inflammatory pathways. The formation of pyroglutamyl residues on peptides, a process known as pyroglutamination, has been linked to proinflammatory responses. researchgate.net This process can affect the function of cytokines and chemokines, which are central to inflammation. researchgate.net

In a clinical intervention study examining the effects of Huanglian Jiedu Decoction (HLJDD) on a traditional Chinese medicine syndrome associated with inflammation ("Shanghuo"), researchers observed changes in several metabolites. frontiersin.org The study found that levels of this compound were reduced following the intervention. frontiersin.org This reduction in the dipeptide occurred alongside a significant decrease in key inflammatory markers, including tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8). frontiersin.org This correlation suggests a potential link between higher levels of this compound and a proinflammatory state. Additionally, metabolomic studies investigating the anti-inflammatory effects of omega-3 fatty acids have also detected alterations in this compound levels, further placing this dipeptide within the complex network of molecules that regulate inflammation. rsc.org

Investigation in Low-Grade Inflammation Models

Low-grade inflammation is a chronic, low-level state of inflammation that is a recognized feature of many chronic diseases. rsc.orgmdpi.com Animal models are crucial for investigating the mechanisms behind this condition. nih.gov One such model utilizes fat-1 transgenic mice, which can endogenously convert n-6 to n-3 polyunsaturated fatty acids (PUFAs), creating an internal environment that resists low-grade inflammation induced by a high n-6 PUFA diet. rsc.org

In a metabolomics study using this fat-1 mouse model to investigate the effects of endogenous omega-3 PUFAs on low-grade inflammation, this compound was identified as one of the metabolites. rsc.org The study aimed to identify biomarkers and understand the biological effects of n-3 PUFAs under these inflammatory conditions. While the specific role or concentration changes of this compound were part of a broader metabolic profile, its presence in a study designed to probe the mechanisms of low-grade inflammation suggests its potential involvement in these pathways. rsc.org The glycine (B1666218) component of this dipeptide is itself known to have anti-inflammatory and immunomodulatory effects, potentially inhibiting pro-inflammatory cytokines. nih.gov

Comparative Analysis with Other Anti-Inflammatory Pyroglutamyl Peptides

This compound belongs to a larger family of pyroglutamyl (pGlu) peptides, which are noted for various health-promoting properties, including anti-inflammatory activities. researchgate.netresearchgate.netijmrhs.com The pyroglutamyl residue is thought to enhance the stability of these peptides against degradation by proteases in the gastrointestinal tract. researchgate.net A comparative look at related pGlu peptides helps to contextualize the potential anti-inflammatory role of this compound.

Several other pyroglutamyl peptides have been more extensively studied for their anti-inflammatory effects. For instance, Pyroglutamylleucine (pGlu-Leu) has been shown to suppress inflammation in macrophages by blocking key signaling pathways like NF-κB and MAPK. It has also demonstrated protective effects in animal models of colitis. isnff-jfb.com Similarly, orally administered Pyroglutamyl-Asn-Ile was found to have a significant protective effect against colitis in mice, which was also associated with the normalization of gut dysbiosis. researchgate.net

The table below summarizes the findings for different anti-inflammatory pyroglutamyl peptides, providing a basis for comparison.

| Compound | Studied Model | Key Anti-Inflammatory Findings | Reference |

| Pyroglutamylleucine | Murine colitis models; Macrophage cell lines | Ameliorated colitis; Inhibited pro-inflammatory cytokines (TNF-α, IL-6). | |

| Pyroglutamyl-Asn-Ile | Murine colitis models | Exhibited significant protective effect against colitis; Normalized gut dysbiosis. | researchgate.net |

| Pyroglutamyl-Tyr | Murine colitis models | Showed protective effect against colitis. | researchgate.net |

While direct anti-inflammatory data on this compound is less specific, the established activities of its counterparts suggest that it may share similar properties, a hypothesis that warrants further investigation.

Potential as a Metabolic Biomarker

Metabolomic profiling, which involves the comprehensive analysis of small molecules in a biological sample, has become a key tool for identifying biomarkers in various diseases. nih.gov this compound has been identified in several such studies, indicating its potential as a biomarker. nih.govresearchgate.net

Metabolomic Profiling in Disease States

This compound levels have been shown to be altered in several disease states, particularly in cancer and degenerative conditions.

Hepatocellular Carcinoma (HCC): In a study comparing the metabolomes of patients with HCC, patients with liver cirrhosis without cancer, and healthy controls, this compound was found to be downregulated in cirrhotic patients compared to healthy individuals. However, its levels trended higher (1.95 times) in HCC patients when compared to those with cirrhosis alone, suggesting a potential role in the metabolic shifts that occur during the progression from cirrhosis to cancer. nih.gov

Colorectal Cancer (CRC): Metabolomic studies have associated this compound with colorectal cancer. researchgate.nethmdb.ca

Pancreatic Ductal Adenocarcinoma (PDAC): In a pre-diagnostic study on PDAC, this compound was one of several dipeptides positively associated with the disease. researchgate.net

Intervertebral Disc Disease: this compound was identified in an untargeted metabolome analysis of intervertebral disc tissue, pointing to its potential relevance in degenerative disc disease.

The following table details the observed changes of this compound in different disease states.

| Disease State | Sample Type | Observed Change in this compound | Reference |

| Hepatocellular Carcinoma (vs. Cirrhosis) | Serum | Trended 1.95 times higher | nih.gov |

| Liver Cirrhosis (vs. Healthy Controls) | Serum | Downregulated | nih.gov |

| Pancreatic Ductal Adenocarcinoma | Blood | Positively associated with PDAC | researchgate.net |

| Colorectal Cancer | Feces | Associated with CRC | hmdb.ca |

| Intervertebral Disc Disease | Tissue | Identified as a metabolite |

Comparative Metabolomics with Related Dipeptides

The significance of this compound as a biomarker is further highlighted when viewed in the context of other dipeptides that are often co-regulated in disease. Comparative analysis shows that shifts in dipeptide levels are a common feature in the metabolic profiles of various pathologies.

In the study on hepatocellular carcinoma, the downregulation of this compound in cirrhosis was observed alongside similar decreases in other dipeptides such as Glycylvaline, Alanylalanine, and Aspartylleucine. nih.gov This suggests a more systemic disturbance in dipeptide metabolism in the cirrhotic state. Conversely, in the transition to HCC, while this compound trended upwards, other dipeptides like Phenylalanyltryptophan and Phenylalanylserine were significantly downregulated, indicating a complex and differential regulation of peptide metabolism during hepatocarcinogenesis. nih.gov

Similarly, in studies of pancreatic and colorectal cancer, this compound was identified along with other dipeptides like Glycylvaline and Aspartylphenylalanine as being associated with the disease. researchgate.net This co-variation underscores that a panel of dipeptides, rather than a single one, may provide a more robust biomarker signature for certain diseases.

The table below offers a comparative view of this compound and other dipeptides in different disease contexts.

| Disease Context | Dipeptides with Similar Trends to this compound | Dipeptides with Contrasting Trends to this compound | Reference |

| Liver Cirrhosis (vs. Healthy) | Glycylvaline, Alanylalanine, Aspartylleucine (all downregulated) | - | nih.gov |

| Hepatocellular Carcinoma (vs. Cirrhosis) | Glycylvaline (trended higher) | Phenylalanyltryptophan, Phenylalanylserine (significantly downregulated) | nih.gov |

| Pancreatic Ductal Adenocarcinoma | Glycylvaline, Aspartylphenylalanine (all positively associated) | - | researchgate.net |

Mechanistic Elucidation of Pyroglutamylglycine Bioactivity

Cellular and Molecular Mechanisms of Action

The specific interactions of pyroglutamylglycine with cellular components that lead to its biological effects are still under investigation. The current hypotheses center on its potential to interact with cell surface receptors and modulate intracellular signaling pathways.

The interaction between a ligand, such as this compound, and a cellular receptor is a critical first step in initiating a biological response. While no specific receptor for this compound has been definitively identified, it is hypothesized that it may interact with G-protein coupled receptors (GPCRs). This hypothesis is based on the wide range of GPCRs that exist and their known roles in mediating the effects of various small molecules. nih.gov The formation of a complex between this compound and a receptor would likely induce a conformational change in the receptor, triggering downstream signaling events. nih.govkhanacademy.org

The nature of this interaction could involve various types of chemical bonds, including hydrogen bonds, and hydrophobic interactions, which collectively contribute to the binding affinity and specificity of the ligand for its receptor. arxiv.org The initial binding event is crucial as it translates the external signal (the presence of this compound) into an intracellular response. khanacademy.orgwikipedia.org

Following a potential receptor-ligand interaction, the signal is relayed within the cell through a series of molecular events known as a signal transduction pathway. khanacademy.orgwikipedia.org It is hypothesized that this compound may modulate one or more of these pathways to exert its biological effects.

One potential target is the mitogen-activated protein kinase (MAPK) pathway, which is involved in a wide array of cellular processes including cell growth, differentiation, and stress responses. khanacademy.orgwikipedia.org For example, the related dipeptide, pyroglutamylleucine, has been shown to inhibit the MAPK pathway, leading to anti-inflammatory effects. It is plausible that this compound could have a similar, albeit potentially less potent, modulatory effect on this pathway.

Another possibility is the involvement of second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov A change in the intracellular concentration of cAMP can activate protein kinases like Protein Kinase A (PKA), which then phosphorylate target proteins, leading to a cellular response. khanacademy.orgnih.gov The modulation of such pathways could explain the diverse biological activities attributed to some pyroglutamyl peptides. morressier.com

Receptor-Ligand Interactions (Hypothesized)

Comparative Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. unacademy.comwikipedia.org By comparing this compound with its analogues and other related peptides, insights can be gained into the functional significance of its constituent parts.

The biological function of a dipeptide like this compound is determined by the properties of its amino acid residues. The N-terminal pyroglutamyl residue is formed by the intramolecular cyclization of a glutamine or glutamic acid residue. morressier.comsciopen.com This cyclic structure, a γ-lactam ring, is thought to increase the peptide's stability against degradation by gastrointestinal proteases and exopeptidases. morressier.comresearchgate.net This enhanced stability is a key feature that allows the peptide to remain intact and potentially exert its biological effects. sciopen.com

Comparing this compound with other pyroglutamyl dipeptides reveals the importance of the second amino acid residue in determining biological function. For example, pyroglutamylleucine, which has a larger, more hydrophobic leucine (B10760876) residue, has been shown to have anti-inflammatory and hepatoprotective effects. The increased hydrophobicity conferred by the leucine side chain may enhance membrane permeability compared to the more hydrophilic this compound.

Other pyroglutamyl peptides, such as pyroglutamyl-valine and pyroglutamyl-leucine, have demonstrated antidepressant-like and analgesic effects in animal models. ijmrhs.com These findings suggest that while the pyroglutamyl residue provides a stable backbone, the specific amino acid attached to it is a key determinant of the peptide's biological activity. The diversity of functions observed across different pyroglutamyl peptides highlights the subtle yet significant role of the variable amino acid residue. morressier.comijmrhs.com

Analytical Methodologies and Detection in Pyroglutamylglycine Research

Advanced Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool in the analytical workflow for pyroglutamylglycine, enabling its separation from other closely related molecules in complex samples. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are the most commonly utilized techniques.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC systems, which use columns with smaller particle sizes (typically less than 2 µm), offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with mass spectrometry (UPLC-MS/MS), this technique provides a powerful platform for the analysis of this compound and other small molecules. nih.gov

In studies involving the analysis of acylglycines, a class of compounds related to this compound, UPLC-MS/MS has proven to be a highly sensitive and specific method for their quantification in urine. nih.gov This approach is directly applicable to this compound, allowing for its precise measurement in various biological fluids. The rapid elution times, often under 3 minutes, and the ability to handle a wide range of concentrations make UPLC an eco-friendly and efficient choice for high-throughput analysis. mdpi.com

Key features of UPLC methods in the context of small molecule analysis include:

High Resolution: The ability to separate structurally similar compounds.

Sensitivity: The lower limit of quantification (LLOQ) can reach the low ng/mL range. mdpi.com

Speed: Rapid analysis times enhance sample throughput. mdpi.com

High-Performance Liquid Chromatography (HPLC) Integration

HPLC remains a widely used and robust technique for the analysis of amino acids and their derivatives, including this compound. cifri.res.inelementlabsolutions.com When coupled with detectors like fluorescence detectors or mass spectrometers, HPLC can effectively separate and quantify this compound. cifri.res.innih.gov

A common approach involves reversed-phase HPLC, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. cifri.res.in Ion-pair reversed-phase (IP-RP) HPLC is particularly suitable for analyzing polar compounds like this compound, as it enhances retention and improves separation. lcms.cz The integration of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful combination for the specific and sensitive quantification of small molecules from complex biological samples like brain microdialysates and cerebrospinal fluid. nih.gov

| Feature | UPLC | HPLC |

| Particle Size | < 2 µm | 3-5 µm |

| Resolution | Very High | High |

| Analysis Time | Shorter | Longer |

| System Pressure | Higher | Lower |

| Sensitivity | Generally Higher | Good |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool in this compound research, providing detailed information about its molecular weight and structure. It is often used in conjunction with chromatographic techniques for enhanced specificity and sensitivity.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. omicsonline.org In a typical LC-MS/MS workflow, the parent ion corresponding to this compound is first selected and then fragmented to produce a unique pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific identification and quantification, even in complex biological matrices. nih.govomicsonline.org

MS/MS is crucial for distinguishing this compound from other isomers or compounds with the same molecular weight. The technique's high sensitivity and specificity have made it a cornerstone in metabolomics and clinical diagnostics. omicsonline.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of biomolecules like peptides and proteins with minimal fragmentation. autobio.com.cnbruker.com In this method, the sample is co-crystallized with a matrix that absorbs laser energy. bruker.com A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. bruker.com

While particularly powerful for large biomolecules, MALDI-TOF MS can also be applied to the analysis of smaller molecules like this compound. bioneer.com Its advantages include high speed, sensitivity, and tolerance to some sample impurities. bruker.com Chemical derivatization techniques can be employed to enhance the sensitivity of MALDI-TOF MS for the analysis of certain molecules. mdpi.comshimadzu.com

| Technique | Principle | Primary Application for this compound |

| Tandem MS (MS/MS) | Fragmentation of selected ions for structural information. omicsonline.org | Structural confirmation and highly specific quantification. |

| MALDI-TOF MS | Soft ionization of matrix-embedded sample for mass determination. bruker.com | Rapid mass measurement and screening. |

Quantitative Proteomics and Metabolomics Workflows

This compound is often identified and quantified as part of broader "omics" studies, such as quantitative proteomics and metabolomics. mcmaster.cafrontiersin.org These workflows aim to comprehensively analyze the proteins or small-molecule metabolites in a biological sample.

In metabolomics , untargeted approaches perform a global analysis of the metabolome, where this compound may be identified as a significant metabolite in various conditions. mcmaster.ca Targeted metabolomics, on the other hand, would focus on the precise quantification of a predefined set of metabolites, which could include this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical platform in metabolomics, enabling the detection and quantification of a wide range of compounds. researchgate.netmetaboanalyst.ca

In quantitative proteomics , while the focus is on proteins, the analysis of peptides is central. The methodologies used, such as LC-MS/MS, are highly applicable to the study of dipeptides like this compound. frontiersin.orgnih.gov These powerful, high-throughput techniques allow researchers to study the relative abundance of molecules like this compound across different experimental groups, providing insights into their biological function and regulation. nih.gov

Computational Approaches in Pyroglutamylglycine Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interactions between a ligand, such as Pyroglutamylglycine, and its receptor protein. openaccessjournals.comwikipedia.org These methods provide detailed, three-dimensional insights into how these molecules recognize and bind to each other, which is fundamental to understanding the compound's biological function. wikipedia.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. wikipedia.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. openaccessjournals.com This scoring function estimates the binding affinity, considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. openaccessjournals.com For this compound, docking studies can identify key amino acid residues in a receptor that are crucial for binding, offering a static snapshot of the most probable interaction mode. researchgate.net

Molecular dynamics (MD) simulations extend this understanding by introducing the element of time, allowing researchers to observe the dynamic behavior of the ligand-receptor complex. nih.gov Starting from a docked pose, MD simulations calculate the forces between atoms and their subsequent movements over time, effectively simulating the molecule's motion and conformational flexibility in a physiological environment. arxiv.org This provides a more realistic view of the binding process, revealing how the protein and ligand adapt to each other, the stability of the interaction over time, and the role of solvent molecules. wikipedia.orgnih.gov For instance, MD simulations have been employed to investigate the dynamics of peptides containing a pyroglutamyl moiety, such as modified Amyloid β-peptide, to understand how this modification influences the peptide's conformational ensemble. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Receptor A | -7.5 | Arg120, Ser245 | Hydrogen Bond, Electrostatic |

| Hypothetical Receptor B | -6.8 | Phe330, Leu334 | Hydrophobic Interaction |

| Hypothetical Receptor C | -8.2 | Asp150, Gln152, Tyr280 | Hydrogen Bond, Pi-Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are powerful tools in drug discovery and chemical research for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds. chemmethod.commdpi.com

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties and structural features. wikipedia.org To build a QSAR model, a dataset of molecules with known activities (e.g., inhibitory concentration IC50) is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges). ijpsr.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a mathematical equation that relates the descriptors to the observed activity. chemmethod.com

For this compound, a QSAR study would involve synthesizing and testing a series of its analogs with modifications at different positions. By analyzing the resulting data, a QSAR model could reveal which structural features are most important for a desired biological effect. For example, the model might show that increasing the hydrophobicity of a particular substituent enhances activity, while adding a hydrogen bond donor at another position decreases it. nih.gov This knowledge provides a rational basis for designing new, more potent analogs of this compound. mdpi.comnih.gov

Table 2: Hypothetical QSAR Data for this compound Analogs This table contains hypothetical data to demonstrate the components of a QSAR study. The descriptors (logP, TPSA) are used to predict the biological activity.

| Compound | Structure Modification | logP (Lipophilicity) | TPSA (Polar Surface Area) | Measured Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | - | -2.5 | 98.2 | 15.4 |

| Analog 1 | Methyl ester on Glycine (B1666218) | -1.8 | 85.0 | 10.2 |

| Analog 2 | Phenyl group on Glycine | -0.5 | 98.2 | 5.8 |

| Analog 3 | Amide on Glycine | -2.7 | 121.4 | 20.1 |

Metabolite Set Enrichment Analysis (MSEA) for Pathway Insights

Metabolite Set Enrichment Analysis (MSEA) is a bioinformatics tool used to identify biologically meaningful patterns in metabolomics data. nih.govwikipedia.org It is conceptually similar to Gene Set Enrichment Analysis (GSEA) and helps researchers move from a list of altered metabolites to an understanding of the underlying biological pathways that are affected. wikipedia.org When studying a compound like this compound, which is a metabolite itself, MSEA can provide crucial context about its role in metabolism. researchgate.net

MSEA works by comparing a user-submitted list of metabolites (e.g., those found to be significantly changed in a specific condition) against pre-defined sets of functionally related metabolites. rdrr.io These metabolite sets are typically based on known metabolic pathways, disease associations, or cellular locations. nih.gov The analysis determines whether any of these pre-defined sets are overrepresented in the user's list, using statistical methods to calculate an enrichment score. rdrr.ionih.gov

In research involving this compound, if an experiment reveals changes in the levels of this dipeptide along with other metabolites, MSEA can be used to determine which metabolic pathways are most likely perturbed. nih.gov For example, an enrichment analysis might highlight pathways related to amino acid metabolism or glutathione (B108866) metabolism, suggesting that this compound plays a role in or is affected by these processes. This pathway-level view helps to generate new hypotheses about the compound's function and its connections to broader physiological or pathological states. Platforms like MetaboAnalyst offer web-based tools for performing MSEA. metaboanalyst.ca

Table 3: Example of a Metabolite Set for Enrichment Analysis This table shows a hypothetical, simplified metabolite set related to a specific amino acid pathway that could include this compound.

| Pathway Name | Associated Metabolites in the Set |

|---|---|

| Glutamate (B1630785) and Dipeptide Metabolism | Glutamic Acid |

| Pyroglutamic Acid | |

| Glycine | |

| This compound | |

| Gamma-glutamylcysteine |

Integration of Computational Tools for Rational Design and Discovery

The true power of computational approaches in chemical research comes from their integration. nih.gov Molecular docking, MD simulations, QSAR, and MSEA are not isolated techniques but rather components of a comprehensive computational workflow for rational design and discovery. wiley.com This integrated strategy allows researchers to build a multi-faceted understanding of a molecule like this compound and to efficiently design new compounds with desired properties.

A typical integrated workflow might begin with identifying this compound in a metabolomics study. MSEA would then be used to place it within a biological pathway, suggesting potential protein targets involved in that pathway. nih.gov Molecular docking and MD simulations could then be employed to model the interaction of this compound with these putative receptors, elucidating its binding mode and mechanism of action. asiapharmaceutics.info

With a validated target and a confirmed binding mode, QSAR studies can guide the next phase: the rational design of novel analogs. mdpi.com By combining the structural insights from docking (what parts of the molecule interact with the receptor) with the statistical power of QSAR (what properties are crucial for activity), chemists can prioritize which new molecules to synthesize. researchgate.net This "in silico" screening and design process, often referred to as virtual screening, significantly reduces the time and cost associated with traditional trial-and-error approaches in the laboratory. nih.gov This synergy between different computational methods creates a powerful cycle of prediction, testing, and refinement that accelerates the journey from a basic metabolite to a rationally designed molecule with specific functions.

Synthetic Strategies for Pyroglutamylglycine and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and offers a highly efficient and automatable method for the synthesis of Pyroglutamylglycine. beilstein-journals.orgproteogenix.science This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. powdersystems.comamericanpeptidesociety.org The key advantage of SPPS is the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps after each coupling. proteogenix.science

The synthesis of this compound via SPPS would typically commence with the attachment of the C-terminal amino acid, glycine (B1666218), to a suitable resin. The choice of resin and linker is critical as it dictates the conditions required for the final cleavage of the peptide from the solid support. For the synthesis of a simple peptide like this compound, a variety of resins can be employed.

General SPPS Cycle for this compound:

Resin Preparation and Glycine Attachment: The process begins with a functionalized solid support, often a polystyrene-based resin. The first amino acid, Fmoc-Gly-OH, is anchored to the resin.

Deprotection: The N-terminal protecting group of the resin-bound glycine is removed. The most common strategy is the use of the Fmoc (9-fluorenylmethoxycarbonyl) group, which is cleaved by treatment with a weak base like piperidine. proteogenix.science

Coupling: The next amino acid, in this case, a protected form of pyroglutamic acid (Pgl) or glutamic acid (Glu) which will be cyclized later, is activated and coupled to the free amine of the resin-bound glycine.

Cleavage: Once the peptide chain is assembled, it is cleaved from the solid support.

The pyroglutamyl moiety can be introduced in two ways: either by direct coupling of pyroglutamic acid or by coupling glutamic acid and then inducing cyclization on the resin or after cleavage.

| Parameter | Description | Examples for this compound Synthesis |

|---|---|---|

| Solid Support (Resin) | Inert, insoluble polymer to which the peptide is anchored. powdersystems.com | Wang resin, 2-Chlorotrityl chloride resin, Rink amide resin. |

| Protecting Groups | Temporarily block reactive functional groups to prevent side reactions. powdersystems.com | Fmoc for α-amino group; Boc (tert-butyloxycarbonyl) as an alternative. |

| Coupling Reagents | Promote the formation of the peptide bond. powdersystems.com | HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)/Oxyma. |

| Cleavage Cocktail | Reagent mixture to release the synthesized peptide from the resin. | Trifluoroacetic acid (TFA)-based cocktails, often with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). |

Liquid-Phase Peptide Synthesis Techniques

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method of peptide synthesis where the reactions are carried out in a homogeneous solution. sennchem.combachem.com While it can be more labor-intensive than SPPS due to the need for purification of intermediates after each step, LPPS is highly scalable and can be more cost-effective for the large-scale production of short peptides like this compound. sennchem.comproteogenix.science

In LPPS, the peptide is synthesized sequentially, starting from either the C-terminal or N-terminal amino acid. Protecting groups are used to prevent unwanted side reactions, and coupling agents are employed to facilitate the formation of the peptide bond. creative-peptides.com

A typical LPPS for this compound would involve:

Protection: The amino group of pyroglutamic acid and the carboxyl group of glycine are protected.

Activation and Coupling: The carboxyl group of the N-protected pyroglutamic acid is activated, typically by conversion to an active ester or using a carbodiimide-based coupling agent. This is then reacted with the C-protected glycine to form the dipeptide.

Deprotection: The protecting groups are removed to yield the final product, which is then purified.

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| N-protection of Pyroglutamic Acid | Not typically required as the N-terminus is part of the lactam ring. | The pyroglutamyl residue is inherently protected at the N-terminus. |

| C-protection of Glycine | Benzyl (B1604629) ester (OBn), methyl ester (OMe), or t-butyl ester (OtBu). | To prevent self-polymerization of glycine. |

| Coupling | DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (1-Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt, or formation of an active ester (e.g., N-hydroxysuccinimide ester). | Formation of the peptide bond between pyroglutamic acid and glycine. |

| Deprotection | Hydrogenolysis for benzyl esters, saponification for methyl esters, or acidolysis for t-butyl esters. | Removal of the C-terminal protecting group to yield the final dipeptide. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis to produce peptides and their analogues. nih.govbeilstein-journals.org This approach can offer high stereoselectivity and regioselectivity, often without the need for extensive protecting group strategies. beilstein-journals.org

For the synthesis of this compound, a chemoenzymatic strategy could involve the use of ligases or proteases under kinetically controlled conditions. For instance, a protease that normally hydrolyzes peptide bonds can be used in reverse to form a peptide bond in a medium with low water content or by using activated amino acid esters as substrates.

A potential chemoenzymatic route could involve:

Enzymatic Coupling: A suitable enzyme, such as a genetically engineered ligase or a protease like papain or α-chymotrypsin, could be used to catalyze the formation of the peptide bond between pyroglutamic acid (or a derivative) and a glycine ester.

Enzymatic Deprotection: If protecting groups are used, specific enzymes can be employed for their removal under mild conditions.

The development of novel biocatalysts through protein engineering is expanding the scope of chemoenzymatic peptide synthesis, offering more efficient and sustainable routes to complex peptides. nsf.gov

Emerging Synthetic Strategies for Peptide Derivatization

To improve the therapeutic potential of this compound, various derivatization strategies can be employed to enhance its metabolic stability and bioavailability.

Strategies for Enhanced Metabolic Stability

Peptides are often susceptible to degradation by proteases in the body, which limits their half-life and therapeutic efficacy. mdpi.com Several strategies can be applied to make this compound more resistant to enzymatic cleavage. nih.gov

N- and C-Terminal Modifications: While the pyroglutamyl residue already provides some protection against aminopeptidases, the C-terminus can be modified, for example, by amidation, to increase stability. mdpi.com

Incorporation of Unnatural Amino Acids: Replacing glycine with a D-amino acid or another unnatural amino acid can sterically hinder the approach of proteases. mdpi.com

Backbone Modifications: The peptide bond itself can be replaced with a more stable isostere, such as a reduced amide bond or a thioamide bond.

Cyclization: Although this compound is a linear dipeptide, it could be incorporated into a larger cyclic structure to improve conformational rigidity and resistance to proteolysis. mdpi.com

| Modification Strategy | Example | Rationale |

|---|---|---|

| C-terminal Amidation | Pyroglutamylglycinamide | Increases resistance to carboxypeptidases. |

| D-Amino Acid Substitution | Pyroglutamyl-D-alanine | Reduces susceptibility to proteases that recognize L-amino acids. |

| N-Methylation | Pyroglutamyl-N-methylglycine | Introduces steric hindrance and can improve membrane permeability. |

Approaches for Modified Bioavailability

The bioavailability of peptides is often low due to poor absorption from the gastrointestinal tract and rapid clearance. nih.gov Several strategies can be employed to improve the bioavailability of this compound and its analogues. patsnap.com

Lipidation: The attachment of a lipid moiety, such as a fatty acid, can enhance absorption across biological membranes and binding to plasma proteins like albumin, thereby extending the half-life.

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.

Prodrugs: The dipeptide can be modified into a prodrug form that is more readily absorbed and then converted to the active form in the body. patsnap.com

Use of Permeation Enhancers: Co-administration with or formulation in systems containing permeation enhancers can transiently increase the permeability of the intestinal epithelium.

These derivatization strategies can be implemented using both solid-phase and liquid-phase synthesis methodologies, often by incorporating the modifying group into one of the amino acid building blocks or by post-synthetic modification of the dipeptide.

Therapeutic and Diagnostic Potential of Pyroglutamylglycine Research

Targeting Metabolic Pathways for Disease Intervention

The involvement of pyroglutamylglycine in fundamental metabolic pathways, particularly those that are rewired in disease states, presents opportunities for therapeutic intervention. Research has increasingly focused on the serine and glycine (B1666218) metabolic pathways, which are crucial for the synthesis of proteins, nucleic acids, and lipids essential for rapidly proliferating cells, such as cancer cells. nih.govoncotarget.comd-nb.info

In the context of pancreatic cancer, metabolic reprogramming is a key feature of its development and progression. researchgate.net Integrated analyses of gene expression and metabolite levels have identified the γ-glutamyl cycle as a significantly altered pathway in pancreatic ductal adenocarcinoma (PDAC). nih.gov This cycle, which includes glutathione (B108866), arginine-proline, glycine-serine-threonine, and cysteine-methionine metabolism, is closely linked to the pathobiology of PDAC. nih.gov this compound, being functionally related to glycine and 5-oxo-L-proline (pyroglutamic acid), is implicated in these altered metabolic networks. researchgate.net

Studies have shown that the hyperactivation of the serine/glycine biosynthetic pathway can drive tumorigenesis. nih.govd-nb.info This pathway provides the necessary building blocks for cancer cell growth and also contributes to maintaining the cellular redox balance, which helps cancer cells survive under stress. d-nb.infotermedia.pl Given that glycine metabolism can promote tumor formation, it is considered a potential target for therapeutic intervention. oncotarget.comtermedia.pl Targeting enzymes within these pathways or modulating the levels of key metabolites like this compound could represent a novel strategy to inhibit cancer growth. A deeper understanding of how cancer cells utilize these pathways may provide the rationale for developing targeted therapies. termedia.pl

Development of Therapeutic Modulators for Neurological Conditions

Emerging evidence suggests a potential role for this compound in the pathophysiology of certain neurological disorders, opening avenues for the development of therapeutic modulators. A bidirectional Mendelian randomization study has indicated a causal relationship between genetically predicted higher concentrations of this compound and an increased risk of intracerebral hemorrhage (ICH). This finding points to the dipeptide's pathogenic role in specific stroke phenotypes. While the precise mechanisms of how this compound influences stroke are not yet fully understood, the development of drugs to target this metabolite could offer new therapeutic insights.

The connection between this compound and neurological health is further supported by its constituent parts. Glycine itself acts as a neurotransmitter in the brain and is involved in both excitatory and inhibitory signaling. wikipedia.org Disturbances in glycine levels and receptor function are associated with several neurological diseases, including startle disease, pain, and potentially autism spectrum and panic disorders. nih.gov Glycine receptors (GlyRs), which are chloride channels, are crucial for fast synaptic neurotransmission in the spinal cord and brainstem. nih.gov Defects in the lifecycle of these receptors, from maturation to degradation, can lead to neurological pathologies. nih.gov

Furthermore, pyroglutamic acid's parent molecule, glutamic acid, is known to promote brain development and function. nih.gov Given these connections, modulating the activity or levels of this compound could be a future therapeutic strategy for a range of neurological conditions. Research into inhibitors of enzymes involved in the metabolism of related pyroglutamyl peptides, such as thyrotropin-releasing hormone (TRH), has already shown potential for treating neurological disorders, suggesting a precedent for this approach. researchgate.net

Diagnostic Biomarker Discovery and Validation

One of the most promising areas of this compound research is its potential as a diagnostic biomarker, particularly in oncology. A biomarker is a measurable indicator of a biological state or condition, and this compound levels have been found to be altered in several diseases, most notably pancreatic cancer. researchgate.net

Prospective epidemiological studies have identified this compound as a prediagnostic metabolite associated with an increased risk of developing pancreatic ductal adenocarcinoma (PDAC). researchgate.netnih.govsci-hub.se In these studies, higher serum levels of this compound, along with other dipeptides, were positively associated with a future diagnosis of PDAC. nih.govsci-hub.sedntb.gov.ua The associations were observed in large cohorts and remained significant even after accounting for various confounding factors. nih.govsci-hub.se Notably, some of these associations were strongest 10–15 years before the cancer diagnosis, suggesting that this compound could be a marker of very early, subclinical disease processes. nih.govsci-hub.se

The metabolomic profile of a biological system reflects a combination of endogenous, environmental, and genetic factors. nih.gov As the pancreas is a central organ in metabolic regulation, metabolomics offers a powerful tool for understanding pancreatic carcinogenesis. nih.gov The identification of this compound as part of a metabolic signature associated with PDAC risk underscores its potential utility in early detection strategies. researchgate.netsci-hub.sedntb.gov.ua

Beyond pancreatic cancer, altered levels of this compound have been noted in other malignancies. For instance, in hepatocellular carcinoma, the levels of this compound trended higher in tumor tissue compared to cirrhotic tissue. Research has also suggested a link between this compound and colorectal cancer risk. The consistency of these findings across different cancer types strengthens the case for this compound as a valuable biomarker, although further validation in larger and more diverse patient populations is necessary.

Table 1: Research Findings on this compound as a Potential Biomarker

| Disease | Study Context | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | Large prospective nested case-control studies (ATBC and PLCO cohorts) | Higher pre-diagnostic serum levels of this compound were positively associated with an increased risk of PDAC. The association was strongest 10-15 years before diagnosis. | researchgate.netnih.govsci-hub.se |

| Hepatocellular Carcinoma (HCC) | Metabolomic profiling of HCC, cirrhotic, and normal liver tissue | This compound levels trended higher in HCC tissue compared to cirrhotic tissue. | |

| Colorectal Cancer | Prospective study on serum metabolites and colorectal cancer risk | This compound was among the metabolites investigated for association with colorectal cancer risk. | |

| Intracerebral Hemorrhage (ICH) | Bidirectional Mendelian randomization study | Genetically predicted higher concentrations of this compound were causally associated with an increased risk of ICH. |

Preventative Strategies in Chronic Inflammation Research

Chronic inflammation is a driving force behind many debilitating diseases, and emerging research suggests that metabolites like this compound may play a role in these inflammatory processes. frontiersin.org This opens up the possibility of developing preventative strategies by targeting the metabolic pathways in which this dipeptide is involved.

Amino acids and their derivatives have been shown to have immunomodulatory effects. frontiersin.org Glycine, a constituent of this compound, can inhibit the production of toxic free radicals by macrophages and possesses anti-inflammatory and cytoprotective properties. frontiersin.orgmdpi.com In inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, the metabolism of several amino acids, including glycine, is altered. frontiersin.orgnih.gov Supplementation with specific amino acids has shown benefits in animal models of colitis, suggesting that dietary or metabolic interventions could help manage intestinal inflammation. mdpi.comnih.gov

There is also evidence linking this compound to specific inflammatory conditions. For example, it has been mentioned in the context of Hunner-type interstitial cystitis, a chronic inflammatory condition of the bladder. researchgate.net Although the direct mechanism is still under investigation, this association suggests a potential role for the dipeptide in the pathophysiology of localized inflammatory diseases. Animal models have demonstrated a neural cross-sensitization between the colon and the lower urinary tract, providing a potential link between gut inflammation and bladder conditions. ics.org

Furthermore, metabolomic studies have shown that anti-inflammatory interventions can alter the levels of this compound. In a study on the effects of omega-3 polyunsaturated fatty acids, which are known for their anti-inflammatory properties, changes in this compound levels were observed. This indicates that the dipeptide's metabolism is responsive to anti-inflammatory stimuli and could potentially be modulated as part of a preventative strategy against chronic inflammatory diseases.

Current Challenges and Future Research Directions

Elucidating Precise Molecular Mechanisms of Action

A significant challenge in the study of pyroglutamylglycine lies in pinpointing its exact molecular targets and the downstream pathways it modulates. While some research points to potential antioxidant and anti-inflammatory activities, the specific proteins, receptors, or enzymes it interacts with remain largely unknown. For instance, related pyroglutamyl peptides have been shown to influence inflammatory pathways like NF-κB and MAPK, but whether this compound acts through similar or distinct mechanisms is yet to be determined. Future research must employ a range of techniques to deconstruct these mechanisms.

Key Research Questions to Address:

What are the primary binding partners of this compound in various cell types?

How does it influence key signaling cascades related to inflammation, oxidative stress, and metabolism?

Does its mechanism of action vary depending on the cellular context or physiological state?

Advanced molecular biology techniques, such as affinity purification-mass spectrometry and yeast two-hybrid screening, can be instrumental in identifying direct protein interactions. Furthermore, detailed in vitro studies using specific cell lines and pathway inhibitors will be crucial to map the signaling events triggered by this dipeptide. Understanding these fundamental mechanisms is a critical first step toward predicting its physiological effects and potential therapeutic applications.

Addressing In Vivo Bioavailability and Pharmacokinetic Considerations

The effectiveness of any bioactive compound is heavily dependent on its ability to reach its target tissues in sufficient concentrations. nih.gov This brings to the forefront the challenges of in vivo bioavailability and pharmacokinetics of this compound. Bioavailability refers to the proportion of an administered substance that enters the systemic circulation and is able to have an active effect. pharmacologycanada.org The journey of an orally ingested compound is complex, involving absorption from the gastrointestinal tract, potential metabolism in the gut and liver, and distribution throughout the body. hkmj.org

Currently, there is limited data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Key questions that need to be addressed include:

How efficiently is this compound absorbed from the gut?

Is it metabolized by digestive enzymes or the gut microbiota before absorption? researchgate.net

What are its major metabolites, and are they also biologically active?

What is its half-life in the bloodstream and its distribution to various organs? jfda-online.com

To overcome these knowledge gaps, future research should focus on comprehensive pharmacokinetic studies in animal models. jfda-online.com These studies would involve administering labeled this compound and tracking its presence and the appearance of its metabolites in blood, urine, and various tissues over time. Such data is essential for understanding how the compound behaves in a living organism and for designing effective administration strategies. nih.gov

Overcoming Synthetic Hurdles for Large-Scale Production and Derivatives

While this compound can be found in some natural sources, obtaining large quantities for extensive research and potential future applications requires efficient and scalable synthetic methods. researchgate.net Chemical synthesis of peptides, particularly those with specific modifications like the pyroglutamyl residue, can present significant challenges. nih.gov

Current Synthetic Challenges:

Scalability: Laboratory-scale synthesis methods may not be easily or cost-effectively translated to large-scale industrial production. cpur.in

Purity: Ensuring high purity and avoiding by-products is crucial for any compound intended for biological or therapeutic use. cpur.in

Cost-effectiveness: The cost of starting materials, reagents, and the complexity of the synthesis process can make large-scale production economically unfeasible. frontiersin.org

Future research in this area should focus on developing novel and optimized synthetic routes. This could involve exploring enzymatic synthesis, which can offer high specificity and milder reaction conditions, or refining solid-phase peptide synthesis (SPPS) protocols to improve efficiency and yield. nih.govuah.edu Furthermore, the development of efficient synthetic methods will also be crucial for producing a variety of this compound derivatives. These derivatives, with slight modifications to the core structure, could possess enhanced stability, bioavailability, or biological activity, opening up new avenues for research and application.

Integration of Omics Data for Comprehensive Understanding

The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global effects of a compound on a biological system. frontiersin.org Instead of looking at a single target or pathway, omics approaches allow for the simultaneous measurement of thousands of genes, proteins, and metabolites. nih.gov Integrating these vast datasets presents a significant challenge but also holds the key to a more comprehensive understanding of this compound's biological role. frontiersin.org

A Mendelian randomization study, for instance, identified a potential causal relationship between genetically predicted higher concentrations of this compound and an increased risk of intracerebral hemorrhage. nih.gov This highlights the power of integrating genetic and metabolic data to uncover potential physiological roles.

Future Research Directions:

Metabolomics: Untargeted metabolomics studies can reveal the broader metabolic pathways affected by this compound administration in cells or in vivo. plos.org

Proteomics: Analyzing changes in the proteome can identify proteins whose expression levels are altered, providing clues about the cellular processes being modulated. nih.gov

Transcriptomics: Studying changes in gene expression can help to understand the upstream regulatory mechanisms influenced by the dipeptide.

The main challenge lies in the bioinformatic analysis and integration of these multi-omics datasets to build coherent models of this compound's action. core.ac.uk Successful integration will allow researchers to move beyond a linear understanding of its function to a more holistic network-based perspective.

Translational Research Pathways from Bench to Clinical Application

The ultimate goal of biomedical research is to translate laboratory discoveries into tangible benefits for human health. thermofisher.com This process, known as translational research, involves a series of stages, from basic scientific discovery to preclinical studies and eventually to clinical trials in humans. healthinnovationmanchester.comumn.edu For this compound, the path from its current stage of basic research to any potential clinical application is long and requires a strategic and multidisciplinary approach. hepi.ac.uk

Key Stages in the Translational Pathway:

Basic Research (T0): Elucidating molecular mechanisms and identifying biological effects in vitro.

Preclinical Research (T1): Testing in animal models to understand in vivo efficacy, bioavailability, and to gather preliminary safety data. umn.edu

Early Clinical Trials (T2): Phase I trials in small groups of healthy volunteers to assess safety and pharmacokinetics, followed by Phase II trials in patients to evaluate efficacy. umn.edu

Late Clinical Trials (T3): Large-scale Phase III trials to confirm efficacy and monitor for adverse effects in a broader population. umn.edu

Implementation (T4): Integration into clinical practice and public health policies. healthinnovationmanchester.com

A major challenge is bridging the "valley of death" between promising preclinical findings and successful clinical development. This requires not only robust scientific evidence but also expertise in regulatory affairs, manufacturing, and clinical trial design. thermofisher.com Future efforts should focus on building a strong preclinical evidence base for this compound in specific disease models. This will be essential to attract the necessary funding and partnerships to move this compound along the translational pathway. The journey is complex and requires collaboration between academic researchers, clinicians, and industry partners. unicancer.fr

Q & A

Q. What are the established synthetic methods for pyroglutamylglycine, and what solvents or reagents are typically employed?

this compound is synthesized via peptide coupling reactions. For example, pyroglutamic acid is reacted with glycine ethyl ester hydrochloride using carbodiimide (CDI) as a coupling agent in acetonitrile (CH₃CN) under reflux conditions. The product is purified via recrystallization from CH₃CN, yielding ~56% purity (melting point and TLC validation) . Key reagents include CDI for activation, glycine derivatives, and aprotic solvents to minimize side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Thin-layer chromatography (TLC) with silica gel (RF = 0.43 in EtOAc-MeOH 8:2) and elemental analysis (C, H, N percentages) are standard for verifying purity and structure. Melting point determination (e.g., 138–139°C for derivatives) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular identity .

Q. What is the biological significance of this compound in cognitive studies, and how is this typically assessed?

this compound derivatives are studied for enhancing learning and memory via modulation of neurotransmitter systems. In vitro assays (e.g., receptor binding) and in vivo behavioral tests (e.g., Morris water maze for spatial memory) are common. Researchers must standardize animal models, dosage regimes, and control groups to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate this compound’s cognitive effects while controlling for confounders?

Apply the PICOT framework :

- P opulation: Specify animal strain (e.g., Sprague-Dawley rats) and age.

- I ntervention: Define dosage (e.g., 10 mg/kg intraperitoneal) and administration frequency.

- C omparison: Include vehicle controls and positive controls (e.g., donepezil).

- O utcome: Use validated metrics (e.g., latency time in maze trials).

- T ime: Standardize observation periods (e.g., 14-day treatment). Blinding and randomization are critical to minimize bias .

Q. What strategies resolve discrepancies in reported bioactivity of this compound across studies?

Conduct a systematic review to identify variability sources:

- Compare synthesis protocols (e.g., solvent purity, reaction time).

- Analyze differences in assay conditions (e.g., cell lines, incubation times).

- Use meta-analysis to quantify effect sizes and heterogeneity .

Q. How can synthetic yields of this compound derivatives be optimized without compromising purity?

- Reaction parameters : Extend reflux duration (e.g., 24–48 hours) and optimize stoichiometry (e.g., 1:1.1 molar ratio of pyroglutamic acid to glycine ester).

- Purification : Test alternative recrystallization solvents (e.g., ethanol or ethyl acetate) or employ column chromatography.

- Catalysts : Explore green catalysts (e.g., HOBt/DMAP) to improve coupling efficiency .

Q. What methodologies are recommended for pharmacokinetic profiling of this compound in preclinical models?

- Absorption/Distribution : Use LC-MS/MS to quantify plasma and tissue concentrations over time.

- Metabolism : Incubate with liver microsomes to identify metabolites.

- Excretion : Collect urine/fecal samples and analyze via HPLC. Validate methods using internal standards (e.g., deuterated analogs) .

Methodological Considerations

Q. How should researchers address data reproducibility challenges in this compound studies?

- Protocol transparency : Publish detailed synthetic steps (solvent volumes, temperature gradients) and characterization data (TLC images, NMR spectra) in supplementary materials.

- Reagent sourcing : Document suppliers and batch numbers for critical reagents (e.g., CDI, glycine esters) .